molecular formula C19H20N2O2 B2920374 3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-60-7

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2920374
CAS RN: 941889-60-7
M. Wt: 308.381
InChI Key: SALIHAQMEWUHBE-UHFFFAOYSA-N
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Description

“3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound . The pyrrolidine ring in its structure is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for a significant exploration of pharmacophore space due to its sp³-hybridization and contributes to the stereochemistry of the molecule . This feature is particularly useful in the design of new drugs with diverse biological profiles.

Antitumor Agents

Compounds featuring the pyrrolidine-2-one scaffold, similar to the one present in this benzamide derivative, have been recurrent in the development of antitumor agents. The structural motif is associated with novel derivatives that show promise in cancer treatment .

Enzyme Inhibition

The pyrrolidine moiety is known to play a role in the inhibition of certain enzymes. For example, derivatives of pyrrolidine have been studied for their potential as inhibitors of the tumor necrosis factor α-converting enzyme, which could have therapeutic implications for diseases like rheumatoid arthritis .

Stereoselective Binding

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of compounds can lead to varied biological profiles. This is because the spatial orientation of substituents can affect the binding mode to enantioselective proteins, which is crucial for the development of drugs with specific target selectivity .

Pharmacokinetic Modulation

The introduction of heteroatomic fragments, such as the pyrrolidine ring, into drug molecules is a strategic choice to modify physicochemical parameters. This can lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .

Structural Diversity in Drug Design

The non-planarity of the pyrrolidine ring, due to a phenomenon called “pseudorotation,” increases the three-dimensional coverage of the molecule. This structural diversity is advantageous in drug design, allowing medicinal chemists to generate a wider array of structurally unique and potentially more effective drug candidates .

Synthetic Strategies

The compound’s structure allows for various synthetic strategies, either through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings. These methods are essential for the efficient synthesis of new compounds with desired biological activities .

properties

IUPAC Name

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-15(11-14(13)2)19(23)20-16-5-3-6-17(12-16)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALIHAQMEWUHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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